Lipophilicity (cLogP) Differential: 4,6-Dichloro-2-methyl-5-phenylpyrimidine vs. 4,6-Dichloro-5-phenylpyrimidine vs. 4,6-Dichloro-2-methylpyrimidine
The 2-methyl-5-phenyl substitution pattern in the target compound confers significantly elevated lipophilicity relative to analogs lacking either substituent. The target compound exhibits a computed XLogP3-AA of 4.2 [1], which is 1.2 log units higher than the 4,6-dichloro-5-phenylpyrimidine analog (logP = 3.01) and approximately 2.1–2.5 log units higher than the non-phenyl analog 4,6-dichloro-2-methylpyrimidine (logP ≈ 1.67–2.09) [2]. This lipophilicity increase translates to a roughly 10- to 100-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and hydrophobic target engagement potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 4,6-Dichloro-5-phenylpyrimidine: logP = 3.01; 4,6-Dichloro-2-methylpyrimidine: logP = 1.67–2.09 |
| Quantified Difference | ΔlogP = 1.2 vs. des-methyl analog; ΔlogP = 2.1–2.5 vs. des-phenyl analog |
| Conditions | Computed values from PubChem (XLogP3-AA) and ChemSrc/chembase databases |
Why This Matters
For procurement decisions in drug discovery, a logP difference of >1 unit can determine whether a compound falls within optimal drug-like property space (Lipinski Rule of Five), influencing solubility, metabolic stability, and off-target binding risk.
- [1] PubChem CID 617274: XLogP3-AA = 4.2. National Center for Biotechnology Information. View Source
- [2] Chembase.cn / Chem960.com. 4,6-Dichloro-2-methylpyrimidine: logP ≈ 1.67–2.09. View Source
